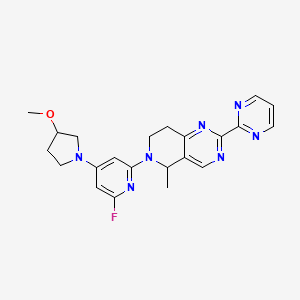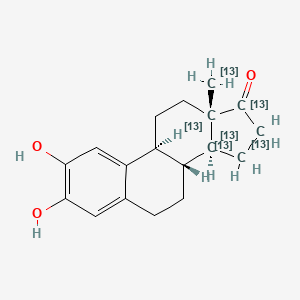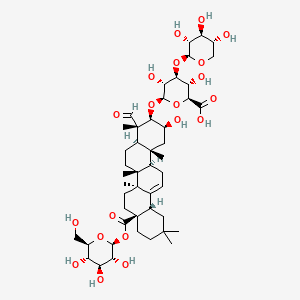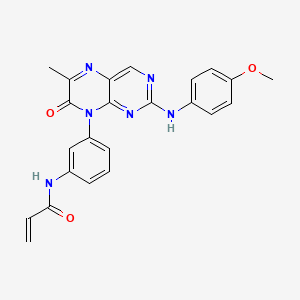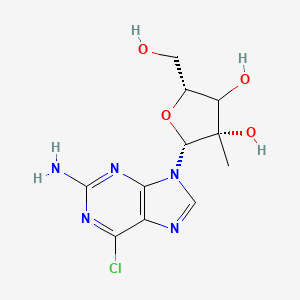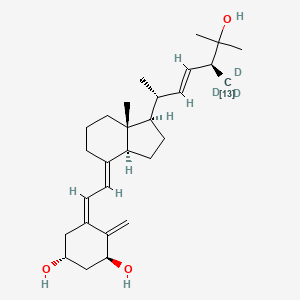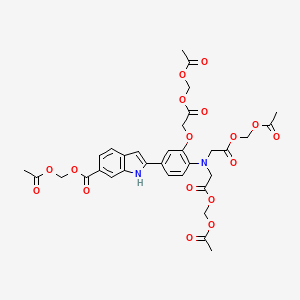
Mag-indo-1/AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mag-indo-1/AM is a cell-permeable fluorescent indicator used for detecting magnesium ions and calcium ions within cells. It is particularly valuable in scientific research for its ability to measure intracellular concentrations of these ions. The compound is known for its high sensitivity and specificity, making it a crucial tool in various biological and chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mag-indo-1/AM is synthesized through a series of chemical reactions involving the introduction of acetoxymethyl ester groups to the parent compound, Mag-indo-1. The acetoxymethyl ester groups facilitate the compound’s cell permeability. The synthesis typically involves the use of organic solvents and reagents such as dimethyl sulfoxide and acetoxymethyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Types of Reactions: Mag-indo-1/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-indo-1. This active form can then bind to magnesium ions and calcium ions, resulting in a fluorescent signal .
Common Reagents and Conditions:
Hydrolysis: Intracellular esterases
Fluorescence Measurement: Excitation at 340-390 nm, Emission at 410-490 nm
Major Products Formed:
Active Form: Mag-indo-1
Fluorescent Complexes: Mag-indo-1 bound to magnesium ions or calcium ions
Applications De Recherche Scientifique
Mag-indo-1/AM is widely used in various scientific research fields due to its ability to measure intracellular magnesium ions and calcium ions concentrations. Some of its applications include:
Chemistry: Used in studies involving ion interactions and binding kinetics.
Biology: Employed in cellular imaging to monitor ion fluxes and concentrations within cells.
Medicine: Utilized in research on muscle contraction, hormone secretion, and enzymatic reactions.
Industry: Applied in the development of new fluorescent indicators and sensors for various analytical purposes .
Mécanisme D'action
Mag-indo-1/AM exerts its effects through a mechanism involving the hydrolysis of its acetoxymethyl ester groups by intracellular esterases. This hydrolysis converts the compound into its active form, Mag-indo-1, which can then bind to magnesium ions and calcium ions. The binding of these ions to Mag-indo-1 results in a fluorescent signal that can be measured using fluorescence microscopy or flow cytometry. The molecular targets of this compound are the intracellular magnesium ions and calcium ions, and the pathways involved include ion transport and signaling pathways .
Comparaison Avec Des Composés Similaires
Mag-indo-1/AM is unique in its ability to measure both magnesium ions and calcium ions within cells. Similar compounds include:
Mag-fura-2: Another fluorescent indicator for magnesium ions, but with different spectral properties.
Indo-1: A fluorescent indicator primarily used for calcium ions, with a similar structure to Mag-indo-1.
Mag-fluo-4: A long-wavelength excitable magnesium ion indicator .
This compound stands out due to its dual specificity for magnesium ions and calcium ions, making it a versatile tool in various research applications.
Propriétés
Formule moléculaire |
C33H34N2O17 |
|---|---|
Poids moléculaire |
730.6 g/mol |
Nom IUPAC |
acetyloxymethyl 2-[3-[2-(acetyloxymethoxy)-2-oxoethoxy]-4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3 |
Clé InChI |
SEBVGLPUTWRBPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
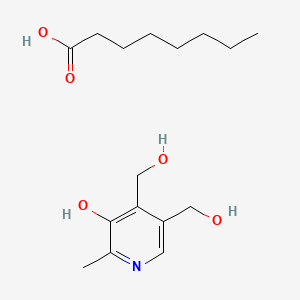
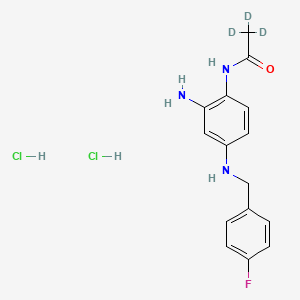
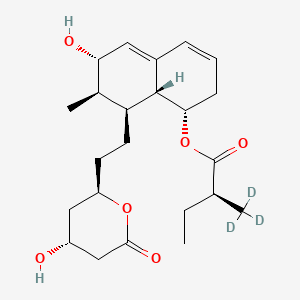
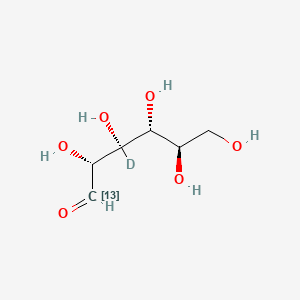
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
